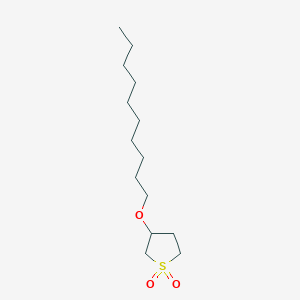
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C14H28O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a decyloxy group attached to the third position of the tetrahydrothiophene ring, which is further oxidized to a sulfone (1,1-dioxide)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide involves the reaction of benzothiophene-3-ol with decanol. The reaction typically proceeds under acidic or basic conditions, with the use of a suitable catalyst to facilitate the formation of the decyloxy group. The resulting intermediate is then subjected to oxidation to form the sulfone group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide may involve large-scale batch or continuous processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the compound. Common industrial methods may include the use of advanced oxidation techniques and efficient separation processes to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or thiols, often under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state products, such as sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as an antioxidant, stabilizer, and in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide involves its interaction with molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the oxidative state of the environment. The decyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A simpler analog without the decyloxy group.
Thiophene, 3-(methoxy)tetrahydro-, 1,1-dioxide: A similar compound with a methoxy group instead of a decyloxy group.
Thiophene, 3-(ethoxy)tetrahydro-, 1,1-dioxide: A similar compound with an ethoxy group.
Uniqueness
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the long decyloxy chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
18760-44-6 |
|---|---|
Fórmula molecular |
C14H28O3S |
Peso molecular |
276.44 g/mol |
Nombre IUPAC |
3-decoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3 |
Clave InChI |
ZMLKENVAWQJBIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
SMILES canónico |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Key on ui other cas no. |
18760-44-6 |
Descripción física |
Liquid |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















